Cas no 33214-36-7 (Benzenepropanoicacid, 3-methoxy-b,b-dimethyl-)

Benzenepropanoicacid, 3-methoxy-b,b-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoicacid, 3-methoxy-b,b-dimethyl-
- 3-(3-METHOXYPHENYL)-3-METHYLBUTANOIC ACID
- 3-(m-Anisyl)-3-methylbuttersaeure
- 3-Methyl-3-(m-methoxyphenyl)-butansaeure
- AC1L7UJW
- NSC245110
- SureCN2501471
- PQCCYNQTAVKUEL-UHFFFAOYSA-N
- AMY2006
- AKOS017393410
- 33214-36-7
- 3-(3-methoxyphenyl)-3-methylbutanoicacid
- NSC-245110
- KS-8211
- SCHEMBL2501471
- DTXSID40311743
-
- MDL: MFCD11936261
- インチ: InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
- InChIKey: PQCCYNQTAVKUEL-UHFFFAOYSA-N
- SMILES: CC(C)(CC(=O)O)C1=CC(=CC=C1)OC
計算された属性
- 精确分子量: 208.10998
- 同位素质量: 208.11
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 2.5
じっけんとくせい
- 密度みつど: 1.088
- Boiling Point: 327.7°Cat760mmHg
- フラッシュポイント: 121.9°C
- Refractive Index: 1.513
- PSA: 46.53
- LogP: 2.44750
Benzenepropanoicacid, 3-methoxy-b,b-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12082661-1g |
3-(3-Methoxyphenyl)-3-methylbutanoic acid |
33214-36-7 | 95+% | 1g |
$591 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780255-1g |
3-(3-Methoxyphenyl)-3-methylbutanoic acid |
33214-36-7 | 98% | 1g |
¥5432.00 | 2024-05-18 |
Benzenepropanoicacid, 3-methoxy-b,b-dimethyl- 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Benzenepropanoicacid, 3-methoxy-b,b-dimethyl-に関する追加情報
Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- (CAS No. 33214-36-7): A Comprehensive Overview
Benzenepropanoic acid, 3-methoxy-b,b-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 33214-36-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents and advanced chemical methodologies.
The molecular structure of Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- consists of a benzoic acid core substituted with a methoxy group at the 3-position and two dimethyl groups at the b-position. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the methoxy group enhances the compound's solubility in polar solvents, while the dimethyl substituents contribute to steric hindrance, influencing its reactivity and interaction with biological targets.
In recent years, Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- has been extensively studied for its potential applications in drug discovery and medicinal chemistry. Its structural motif is reminiscent of several bioactive natural products and pharmacologically relevant compounds, suggesting a broad spectrum of biological activities. Preliminary studies have indicated that this compound exhibits promising properties as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting neurological disorders.
The synthesis of Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- involves a series of well-defined chemical transformations that highlight its synthetic utility. One common approach involves the methylation of methyl benzoate followed by reduction and subsequent functionalization at the b-position. These synthetic routes not only showcase the versatility of this compound but also provide valuable insights into modern organic synthesis techniques. The efficiency and scalability of these methods make Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- an attractive candidate for industrial-scale production.
Advances in computational chemistry have further enhanced our understanding of the reactivity and mechanism of Benzenepropanoic acid, 3-methoxy-b,b-dimethyl-. Molecular modeling studies have revealed that the methoxy group exerts a significant influence on the electronic distribution within the molecule, thereby modulating its interaction with enzymes and receptors. These insights have been instrumental in designing more effective derivatives with enhanced pharmacological profiles.
The pharmaceutical industry has shown particular interest in leveraging the structural features of Benzenepropanoic acid, 3-methoxy-b,b-dimethyl- for developing novel therapeutics. Researchers have explored its potential as a scaffold for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Additionally, its role as a precursor in synthesizing protease inhibitors has been investigated, highlighting its significance in combating infectious diseases.
In conclusion, Benzenepropanoic acid, 3-methoxy-b,b-dimethyl-, with its CAS number CAS No. 33214-36-7, represents a fascinating compound with diverse applications in pharmaceutical research and industrial chemistry. Its unique structural features and promising biological activities make it a cornerstone in the development of next-generation drugs. As research continues to uncover new facets of this compound's potential, it is poised to remain at the forefront of chemical innovation.
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